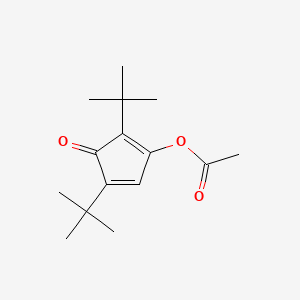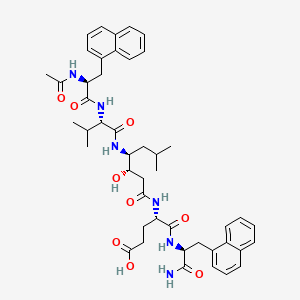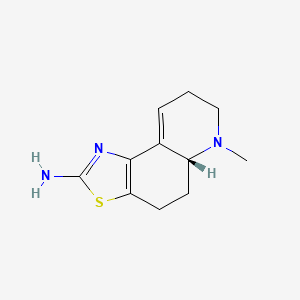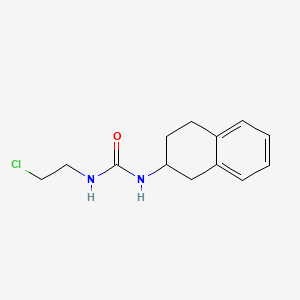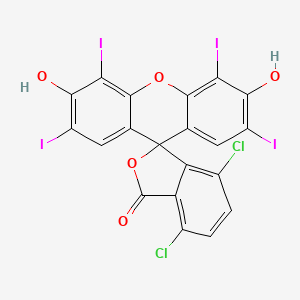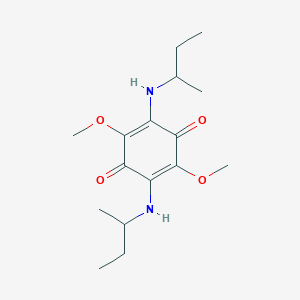
2,5-Bis(butan-2-ylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 95128 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial applications.
Chemical Reactions Analysis
NSC 95128 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
NSC 95128 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, NSC 95128 could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of NSC 95128 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a biological setting, NSC 95128 may bind to certain proteins or enzymes, altering their activity and influencing cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
NSC 95128 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For instance, compounds with similar reactivity or applications in organic synthesis can be considered. The uniqueness of NSC 95128 may lie in its specific reactivity, stability, or the particular applications it is suited for. Some similar compounds might include other organic reagents or intermediates used in chemical synthesis.
Conclusion
NSC 95128 is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool in research and production processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in different fields.
Properties
CAS No. |
7195-81-5 |
|---|---|
Molecular Formula |
C16H26N2O4 |
Molecular Weight |
310.39 g/mol |
IUPAC Name |
2,5-bis(butan-2-ylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H26N2O4/c1-7-9(3)17-11-13(19)16(22-6)12(18-10(4)8-2)14(20)15(11)21-5/h9-10,17-18H,7-8H2,1-6H3 |
InChI Key |
VRQBWITXGKEJMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C(=O)C(=C(C1=O)OC)NC(C)CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


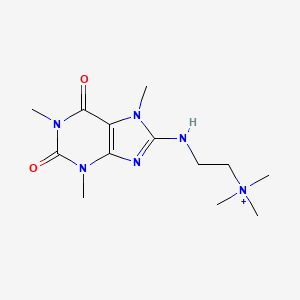
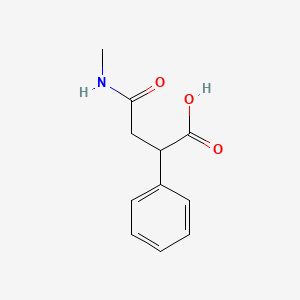
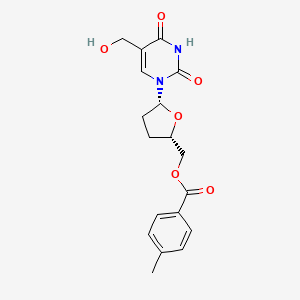
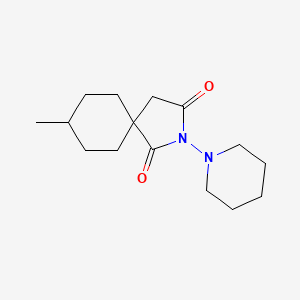
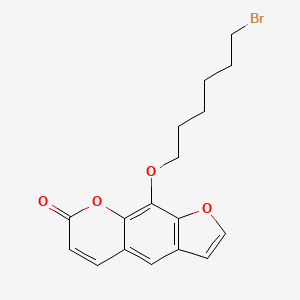
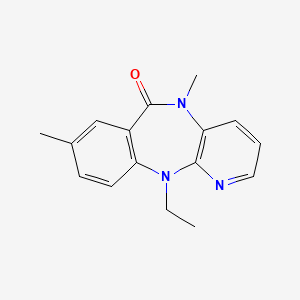
![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
